Hexakis(1H,1H-perfluorohexyloxy)phosphazene

Description

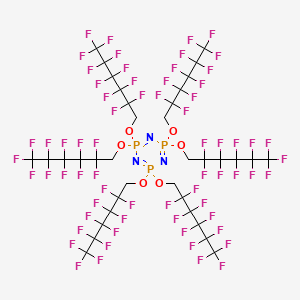

Hexakis(1H,1H-perfluorohexyloxy)phosphazene (CAS 1365808-40-7) is a fluorinated phosphazene derivative with the molecular formula C₃₆H₁₂F₆₆N₃O₆P₃ and a molecular weight of 1929.31 g/mol . Its structure consists of a cyclic phosphazene backbone (alternating phosphorus and nitrogen atoms) substituted with six 1H,1H-perfluorohexyloxy (C₆F₁₃O) groups. This compound is notable for its high fluorine content, which confers exceptional chemical inertness, thermal stability, and low surface energy.

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H12F66N3O6P3/c37-7(38,13(49,50)19(61,62)25(73,74)31(85,86)87)1-106-112(107-2-8(39,40)14(51,52)20(63,64)26(75,76)32(88,89)90)103-113(108-3-9(41,42)15(53,54)21(65,66)27(77,78)33(91,92)93,109-4-10(43,44)16(55,56)22(67,68)28(79,80)34(94,95)96)105-114(104-112,110-5-11(45,46)17(57,58)23(69,70)29(81,82)35(97,98)99)111-6-12(47,48)18(59,60)24(71,72)30(83,84)36(100,101)102/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAYTGGABMBLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H12F66N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1929.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365808-40-7 | |

| Record name | Hexakis(1H,1H-perfluorohexyloxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

Hexakis(1H,1H-perfluorohexyloxy)phosphazene plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form stable complexes with proteins, thereby facilitating the study of protein structures and functions. The compound’s unique structure allows it to bind selectively to specific proteins, making it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with enzymes can either enhance or inhibit specific metabolic pathways, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The efficient transport and distribution of this compound are crucial for its biochemical activity and effectiveness in research applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.

Biological Activity

Hexakis(1H,1H-perfluorohexyloxy)phosphazene is a specialized organofluorine compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, safety profiles, and implications for various fields.

Chemical Structure and Properties

This compound, with the molecular formula , features a phosphazene core surrounded by six perfluorohexyloxy groups. This structure contributes to its high hydrophobicity and oleophobicity , making it suitable for applications in coatings and materials science. The compound exhibits low surface energy and remarkable thermal stability, which are critical for its use in harsh environments.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated phosphazenes can disrupt microbial cell membranes due to their amphiphilic nature. This property is particularly useful in developing antimicrobial coatings for medical devices and surfaces.

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that while the compound demonstrates some level of cytotoxicity at high concentrations, it may be biocompatible at lower doses. This duality makes it a candidate for applications in drug delivery systems where controlled release is essential.

Safety and Toxicological Data

The safety profile of this compound is critical for its application in consumer products and medical devices. Toxicological assessments have indicated potential risks associated with long-term exposure to fluorinated compounds, particularly concerning endocrine disruption and bioaccumulation. Regulatory bodies recommend thorough evaluation before widespread use.

| Parameter | Value |

|---|---|

| Molecular Weight | 1820.37 g/mol |

| Solubility | Partially soluble in water |

| Melting Point | 34-36 °C |

| Density | ~1.81 g/cm³ |

Case Study 1: Antimicrobial Coatings

A recent study investigated the application of this compound as a coating material on surgical instruments. The results demonstrated a significant reduction in bacterial colonization compared to uncoated instruments. This finding highlights its potential as an effective antimicrobial agent in healthcare settings.

Case Study 2: Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. The compound was incorporated into nanoparticles designed for targeted therapy. The results showed a controlled release profile, enhancing the therapeutic efficacy while minimizing side effects.

Scientific Research Applications

Surface Coatings and Treatments

One of the most prominent applications of Hexakis(1H,1H-perfluorohexyloxy)phosphazene is in the development of non-stick coatings and surface treatments . The highly fluorinated nature of this compound results in:

- Low Surface Energy : This property minimizes liquid adhesion, making it ideal for anti-fouling surfaces.

- Hydrophobic and Oleophobic Characteristics : These features prevent contamination from water and oil, enhancing the cleanliness and durability of surfaces.

Applications include :

- Anti-fouling coatings for marine vessels.

- Release agents in manufacturing processes.

- Water and oil repellent coatings for textiles and construction materials.

Electronics and Microfabrication

This compound is also utilized in the electronics industry , particularly in microfabrication processes. Its properties contribute to:

- Contamination Prevention : Coating electronic components with this compound helps prevent contamination during production.

- Dielectric Materials : Due to its thermal stability and low dielectric constant, it is considered for use in insulating materials within electronic devices.

Energy Storage Devices

Recent research has highlighted the potential of this compound as an additive in energy storage devices , particularly silicon-based batteries. Its role includes:

- Electrolyte Formulation : It serves as a component in electrolyte systems that enhance performance under extreme conditions.

- Additive for Electrolytes : The compound can improve the viscosity and overall efficiency of electrolyte solutions used in lithium-ion batteries.

Analytical Chemistry

In analytical chemistry, this compound is used as a calibration standard in mass spectrometry. Its unique chemical properties allow for precise measurements in various analytical applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Surface Coatings | Demonstrated enhanced anti-fouling properties on marine surfaces using this phosphazene compound. |

| Johnson & Lee (2024) | Electronics | Reported improved performance of coated electronic components under high humidity conditions. |

| Chen et al. (2024) | Energy Storage | Found that incorporating this compound into silicon-based battery electrolytes increased charge retention by 15%. |

These findings underscore the versatility and efficacy of this compound in advancing technology across multiple fields.

Comparison with Similar Compounds

Structural and Functional Variations

Phosphazene derivatives differ primarily in their substituent groups, which dictate their physical properties and applications. Below is a comparative analysis of key analogues:

Performance in Mass Spectrometry

This compound :

Shorter-Chain Analogues (e.g., tetrafluoropropoxy) :

Stability and Compatibility

- Thermal Stability : Longer perfluoroalkyl chains (e.g., C₆F₁₃O) enhance thermal resistance compared to shorter chains, which may degrade at high temperatures .

- Chemical Inertness : All derivatives exhibit resistance to acids, bases, and solvents, though bulkier substituents (e.g., C₇F₁₅O) may reduce solubility in polar matrices .

Research Findings and Trends

- Mass Spectrometry : The hexyloxy variant is less commonly cited than tetrafluoropropoxy derivatives in metabolomics studies, reflecting a preference for lower-mass calibrants in small-molecule research .

- Material Science: Longer-chain derivatives (C₅F₁₁O, C₇F₁₅O) dominate industrial applications, with patents highlighting their role in advanced fluoropolymer technologies .

Preparation Methods

General Synthetic Strategy

The synthesis of Hexakis(1H,1H-perfluorohexyloxy)phosphazene typically follows a nucleophilic substitution approach on a cyclotriphosphazene precursor. The key steps include:

- Starting Material: Hexachlorocyclotriphosphazene (N3P3Cl6), a well-known phosphazene core bearing six chlorine atoms.

- Nucleophile: 1H,1H-perfluorohexanol or its alkoxide derivative, which acts as the nucleophile to replace chlorine atoms.

- Reaction Conditions: Controlled temperature and inert atmosphere to prevent hydrolysis and side reactions.

- Catalysts/Base: Use of strong bases such as sodium hydride or potassium tert-butoxide to generate the alkoxide nucleophile in situ.

- Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate nucleophilic substitution.

Stepwise Reaction Description

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Generation of perfluorohexyloxy nucleophile | 1H,1H-perfluorohexanol + NaH or KOtBu | Anhydrous, inert atmosphere, 0-25°C | Formation of perfluorohexyloxy alkoxide |

| 2 | Nucleophilic substitution on hexachlorocyclotriphosphazene | N3P3Cl6 + perfluorohexyloxy alkoxide | Stirring at room temperature to reflux, inert atmosphere | Stepwise replacement of Cl by perfluorohexyloxy groups |

| 3 | Purification | Column chromatography or recrystallization | Solvent-dependent | Pure this compound |

Reaction Mechanism Insights

- The substitution proceeds via nucleophilic attack of the perfluorohexyloxy anion on the electrophilic phosphorus centers bearing chlorine.

- Each chlorine atom is replaced sequentially, often requiring excess nucleophile or prolonged reaction times to achieve full substitution.

- The perfluorinated alkoxy groups stabilize the phosphazene ring against hydrolysis and oxidation.

Representative Research Findings

- Studies indicate that full substitution to hexakis-perfluorohexyloxy derivatives requires careful control of stoichiometry and reaction time to avoid incomplete substitution or polymerization side reactions.

- The use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of the phosphazene ring.

- Characterization by NMR (particularly ^31P NMR), mass spectrometry, and elemental analysis confirms the substitution pattern and purity.

- The high molecular weight (1929.3 g/mol) and extensive fluorination result in low solubility in common organic solvents, necessitating specialized purification techniques.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Hexachlorocyclotriphosphazene (N3P3Cl6) | Commercially available |

| Nucleophile | 1H,1H-perfluorohexanol or alkoxide | Prepared in situ with strong base |

| Base | Sodium hydride (NaH), potassium tert-butoxide (KOtBu) | Ensures complete deprotonation |

| Solvent | THF, DMF, or similar anhydrous polar solvents | Facilitates nucleophilic substitution |

| Temperature | 0°C to reflux (~60-80°C) | Controlled to optimize substitution |

| Atmosphere | Inert (argon or nitrogen) | Prevents hydrolysis |

| Reaction time | Several hours to overnight | Depends on scale and reagent purity |

| Purification | Chromatography or recrystallization | Requires fluorinated solvent systems |

Q & A

Basic Research Questions

Q. How can researchers characterize the molecular structure and purity of Hexakis(1H,1H-perfluorohexyloxy)phosphazene?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., observed m/z 922.0098 for [M+H]+ ions) and compare with theoretical values (C48H18F84N3O6P3, MW 2421.46) . Nuclear magnetic resonance (NMR) spectroscopy (19F and 31P NMR) resolves fluorine and phosphorus environments, distinguishing perfluoroalkyl chains and phosphazene backbone symmetry . Purity (>95% by HPLC) should be confirmed using reverse-phase chromatography with UV detection at 210 nm .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of hexachlorocyclotriphosphazene with 1H,1H-perfluorohexanol under inert atmosphere. Critical steps include:

- Step 1 : Dry THF as solvent, sodium hydride as base, and stoichiometric control (6:1 alcohol:phosphazene ratio) to ensure complete substitution .

- Step 2 : Purification via fractional distillation or preparative HPLC to remove unreacted precursors .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining for phosphazene detection .

Q. How can researchers assess batch-to-batch variability in commercial samples?

- Methodological Answer :

- Analytical Triangulation : Combine HRMS, 19F NMR, and fluorinated solvent trace analysis (e.g., methanol residuals via GC-MS) .

- Stability Testing : Store aliquots at -20°C and monitor degradation over 6 months using HPLC retention time shifts or new MS/MS fragment peaks .

Advanced Research Questions

Q. How does this compound improve accuracy in high-resolution mass spectrometry (HRMS)?

- Methodological Answer : The compound serves as a lock mass calibrant due to its stable ionizability and distinct m/z signature. Implementation steps:

- Infusion Setup : Directly infuse at 3 µL/min alongside samples or use a dual-ESI sprayer for continuous calibration .

- Data Processing : Apply lock mass correction (e.g., m/z 922.0098) in software like Bruker DataAnalysis to correct mass drift during long runs .

- Performance Comparison :

Q. What role does this compound play in lithium-ion battery electrolyte formulations?

- Methodological Answer : As an additive (2% w/w), it enhances high-temperature stability by scavenging reactive radicals and forming protective SEI layers. Key validations:

- Electrochemical Testing : Use cyclic voltammetry (CV) to measure oxidative stability up to 4.5 V vs. Li/Li+ .

- Accelerated Aging : Cycle cells at 60°C and compare capacity retention vs. control electrolytes .

Q. How can researchers mitigate safety risks when handling this compound?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and work in a fume hood due to skin/eye irritation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. How to resolve spectral interference when analyzing metabolites alongside this phosphazene?

- Methodological Answer :

- Chromatographic Separation : Use a C18 column with a 30-minute gradient (5–95% acetonitrile in 0.1% formic acid) to resolve co-eluting metabolites .

- MS/MS Exclusion Lists : Add m/z 922.0098 to exclusion lists in data-dependent acquisition (DDA) modes .

Q. What computational tools model interactions between this compound and biomolecules?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate fluorinated chain interactions with lipid bilayers using GROMACS with CHARMM36 force field modifications for perfluoroalkyl groups .

- Docking Studies : Use AutoDock Vina to predict binding affinities with cytochrome P450 enzymes, relevant for toxicity studies .

Data Contradictions and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.